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Compound of Interest

Compound Name: 6-Chloroquinolin-2-amine

Cat. No.: B108063

An In-depth Technical Guide to the Core Properties of CAS Number 18672-02-1

COMPOUND IDENTIFICATION: 6-Chloro-2-quinazolinamine

For researchers, scientists, and professionals in drug development, a thorough understanding
of the chemical and biological properties of compounds of interest is paramount. This guide
provides a detailed overview of the available technical information for CAS number 18672-02-
1, identified as 6-Chloro-2-quinazolinamine, also referred to as 2-Amino-6-chloroquinoline.

Physicochemical Properties

The fundamental physicochemical properties of 6-Chloro-2-quinazolinamine are summarized in
the table below, providing a foundational understanding of its characteristics.
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Property Value Reference
CAS Number 18672-02-1
Molecular Formula CoH7CIN2 [1][2]
Molecular Weight 178.62 g/mol [11[2]
IUPAC Name 6-chloro-2-quinolinamine [3]
Melting Point 146-150 °C [4]
Boiling Point (Predicted) 340.5+£22.0°C [4]
Density (Predicted) 1.363 + 0.06 g/cm?3 [4]
Physical Form Solid [3]
Purity :]'?;pr:cer:tlly available at 90% or 3]
Synthesis

While specific, detailed protocols for the synthesis of 6-Chloro-2-quinazolinamine are not
extensively documented in publicly available literature, general synthetic routes for quinazoline
and quinoline derivatives are well-established. The synthesis of related compounds often
involves multi-step processes. For instance, the synthesis of 2-chloroquinoline-6-carboxylic
acid, a related structure, can start from methyl quinoline-6-carboxylate involving oxidation and
subsequent chlorination, or from 6-methylquinoline via alkylation, oxidation, and chlorination
steps[5]. The synthesis of 2-aminoquinolines can be achieved through methods like the
Vilsmeier-Haack formylation of N-arylacetamides to produce 2-chloroquinoline-3-carbaldehyde
derivatives, which then serve as key intermediates[6]. Another approach involves the reaction
of anilines with appropriate reagents under various conditions to form the quinoline ring
system[7].

Biological Activity and Potential Therapeutic
Applications

Direct biological activity data for 6-Chloro-2-quinazolinamine is limited. However, extensive
research on its structural analogs and derivatives provides significant insights into its potential
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pharmacological profile. The quinazoline and quinoline scaffolds are recognized as "privileged
structures” in medicinal chemistry, known to interact with a wide range of biological targets.

5-HT3 Receptor Antagonism and Antidepressant

Potential

A closely related compound, 2-Amino-6-chloro-3,4-dihydroquinazoline HCI (A6CDQ), has been
identified as a potent 5-HT3 receptor antagonist[8][9]. This suggests that 6-Chloro-2-
quinazolinamine may also exhibit affinity for and antagonism of the 5-HT3 receptor.

e Mechanism of Action: 5-HT3 receptors are ligand-gated ion channels, and their antagonists
are used clinically as antiemetics. There is also growing evidence for their role in the
treatment of depression[8][9]. AGCDQ has demonstrated antidepressant-like effects in
preclinical models, such as the mouse tail suspension test[8][9]. The proposed mechanism
involves the modulation of serotonergic pathways.

Anticancer and Cytotoxic Potential

Derivatives of 6-chloro-quinazoline have been synthesized and evaluated for their antitumor
properties. These compounds have shown the ability to induce apoptosis in various human
cancer cell lines, including MGC-803 (gastric cancer), Bcap-37 (breast cancer), and PC3
(prostate cancer)[10].

o Mechanism of Action: The anticancer activity of these derivatives is often linked to the
induction of programmed cell death, or apoptosis. This is a key mechanism for eliminating
cancerous cells. Studies on related quinazoline derivatives have shown they can arrest the
cell cycle and trigger apoptotic pathways[11][12].

Antimicrobial Activity

The quinoline and quinazoline cores are present in numerous compounds with demonstrated
antimicrobial activity. Derivatives have been shown to be effective against a range of bacterial
and fungal pathogens[13][14].

Experimental Protocols
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Detailed experimental protocols for 6-Chloro-2-quinazolinamine are not readily available.
However, based on the activities of structurally similar compounds, the following experimental
setups are relevant for its characterization.

5-HT3 Receptor Binding Assay

This assay is crucial to determine the affinity of 6-Chloro-2-quinazolinamine for the 5-HT3
receptor.

o Objective: To quantify the binding affinity (Ki) of the test compound to the 5-HT3 receptor.
o Methodology: A competitive radioligand binding assay is typically employed.

o Preparation of Receptor Source: Membranes from cells stably expressing the human 5-
HT3 receptor (e.g., HEK293 cells) are used.

o Radioligand: A tritiated 5-HT3 receptor antagonist, such as [3H]granisetron, is used.

o Assay Buffer: A suitable buffer, for example, 50 mM Tris-HCI with appropriate salts, is used
to maintain pH and ionic strength.

o Procedure:

» The cell membranes are incubated with a fixed concentration of the radioligand and
varying concentrations of the test compound.

» Non-specific binding is determined in the presence of a high concentration of a known
non-labeled 5-HT3 antagonist.

= After incubation to reach equilibrium, the bound and free radioligand are separated by
rapid filtration through glass fiber filters.

» The radioactivity retained on the filters is measured by liquid scintillation counting.

o Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of
the specific binding of the radioligand) is determined by non-linear regression analysis.
The Ki value is then calculated using the Cheng-Prusoff equation.
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Two-Electrode Voltage Clamp (TEVC) Recording

This electrophysiological technique can be used to functionally characterize the effect of 6-
Chloro-2-quinazolinamine on 5-HT3 receptor activity.

o Objective: To determine if the compound acts as an agonist, antagonist, or modulator of the
5-HT3 receptor ion channel.

o Methodology:

o Expression System: Xenopus laevis oocytes are injected with cRNA encoding the 5-HT3
receptor subunits.

o Recording Setup: The oocyte is placed in a recording chamber and impaled with two
microelectrodes, one for voltage recording and one for current injection. The membrane
potential is clamped at a holding potential (e.g., -60 mV).

o Procedure:

The oocyte is perfused with a control solution.

A known 5-HT3 receptor agonist (e.g., serotonin) is applied to elicit an inward current.

The test compound is then co-applied with the agonist to assess its effect on the
agonist-induced current. A reduction in current indicates antagonistic activity.

The test compound can also be applied alone to check for any agonist activity.

o Data Analysis: The concentration-response curve for the inhibition of the agonist-induced
current is plotted to determine the IC50 value for the antagonistic effect.

Cellular Apoptosis Assay

To investigate the potential anticancer activity, assays to detect apoptosis are essential.
e Objective: To determine if 6-Chloro-2-quinazolinamine induces apoptosis in cancer cells.

e Methodology:
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o Cell Culture: Human cancer cell lines (e.g., MGC-803, Bcap-37) are cultured in
appropriate media.

o Treatment: Cells are treated with varying concentrations of the test compound for different
time points.

o Apoptosis Detection: Several methods can be used:

= Annexin V/Propidium lodide (PI) Staining: Apoptotic cells expose phosphatidylserine on
the outer leaflet of the plasma membrane, which can be detected by fluorescently
labeled Annexin V using flow cytometry. Pl is used to identify necrotic cells.

» Caspase Activity Assay: The activation of key executioner caspases, such as caspase-
3, is a hallmark of apoptosis. This can be measured using fluorogenic or colorimetric
substrates.

» TUNEL Assay: This method detects DNA fragmentation, another characteristic of late-
stage apoptosis.

Mandatory Visualizations
Potential 5-HT3 Receptor Antagonism Workflow
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Caption: Workflow for investigating the potential 5-HT3 receptor antagonist activity of 6-Chloro-
2-quinazolinamine.

Proposed Apoptosis Induction Pathway
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Caption: A simplified logical diagram illustrating the potential mechanism of apoptosis induction
by quinazoline derivatives.

Conclusion

While direct and extensive data on CAS number 18672-02-1, 6-Chloro-2-quinazolinamine, is
currently limited in the public domain, the available information on its structural analogs
provides a strong foundation for guiding future research. The potential for this compound to act
as a 5-HT3 receptor antagonist presents an exciting avenue for investigation in the context of
central nervous system disorders. Furthermore, the well-documented anticancer and
antimicrobial activities of the broader quinazoline and quinoline chemical classes suggest that
6-Chloro-2-quinazolinamine could be a valuable scaffold for the development of novel
therapeutics in these areas. The experimental protocols outlined in this guide offer a starting
point for the comprehensive biological and pharmacological characterization of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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